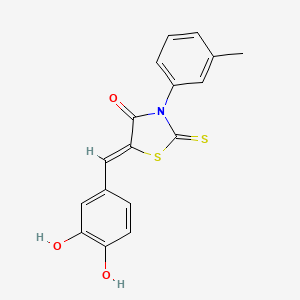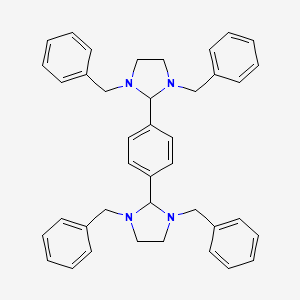
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as Morinidazole, is a synthetic compound that belongs to the thiazolidinone family. It was first synthesized in 1992 and has since been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
The exact mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation and pain. Additionally, it has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, its potential use in treating other diseases, such as Alzheimer's disease and diabetes, should be explored. Finally, further studies are needed to determine the optimal dosage and administration of 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one for various applications.
Méthodes De Synthèse
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process starting with the condensation of 3,4-dihydroxybenzaldehyde and 3-methylbenzaldehyde. The resulting product is then combined with thiosemicarbazide and cyclized to form the thiazolidinone ring. The final step involves the oxidation of the thioether group to form the desired compound.
Applications De Recherche Scientifique
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-10-3-2-4-12(7-10)18-16(21)15(23-17(18)22)9-11-5-6-13(19)14(20)8-11/h2-9,19-20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFROJHGCAQBAEN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)


![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-imidazol-1-yl)-N-methylbenzamide](/img/structure/B5227818.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)